

An In-depth Technical Guide to the Structure and Synthesis of CTCE-9908

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Compound of Interest

Compound Name: CTCE 9908

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CTCE-9908 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key mediator in cancer progression, metastasis, and inflammation. This technical guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of CTCE-9908. Detailed experimental protocols for its synthesis via solid-phase peptide synthesis (SPPS) are presented, alongside a summary of its biological activity in various preclinical cancer models. The guide is intended to serve as a valuable resource for researchers and drug development professionals working on the development of novel CXCR4-targeted therapeutics.

Introduction

The CXCL12/CXCR4 signaling axis plays a pivotal role in tumor cell proliferation, survival, angiogenesis, and metastasis.[1][2] Consequently, the CXCR4 receptor has emerged as a promising therapeutic target for cancer treatment. CTCE-9908 is a peptide-based CXCR4 antagonist that has demonstrated significant anti-tumor and anti-metastatic effects in a variety of preclinical cancer models, including breast cancer, osteosarcoma, melanoma, and prostate

cancer.[3][4][5][6] This guide details the chemical structure of CTCE-9908, provides a hypothetical, detailed protocol for its synthesis, and summarizes its biological efficacy.

Structure and Properties of CTCE-9908

CTCE-9908 is a peptide analog of CXCL12.[4] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₈₆ H ₁₄₇ N ₂₇ O ₂₃	[7]
Molecular Weight	1927.27 g/mol	[7]
Amino Acid Sequence	A dimer of the first eight amino acids of CXCL12 (SDF-1)	[8]
Appearance	White to off-white powder	
Solubility	Soluble in water (to 2 mg/ml) and other aqueous solutions	[7]
Purity	≥95%	[7]
Storage	Store at -20°C	[7]
CAS Number	1030384-98-5	[7]

Synthesis of CTCE-9908

While the precise, proprietary synthesis protocol for CTCE-9908 is not publicly available, a standard and logical approach for its production would be through Fmoc-based solid-phase peptide synthesis (SPPS). The following is a detailed, hypothetical protocol based on established SPPS methodologies.

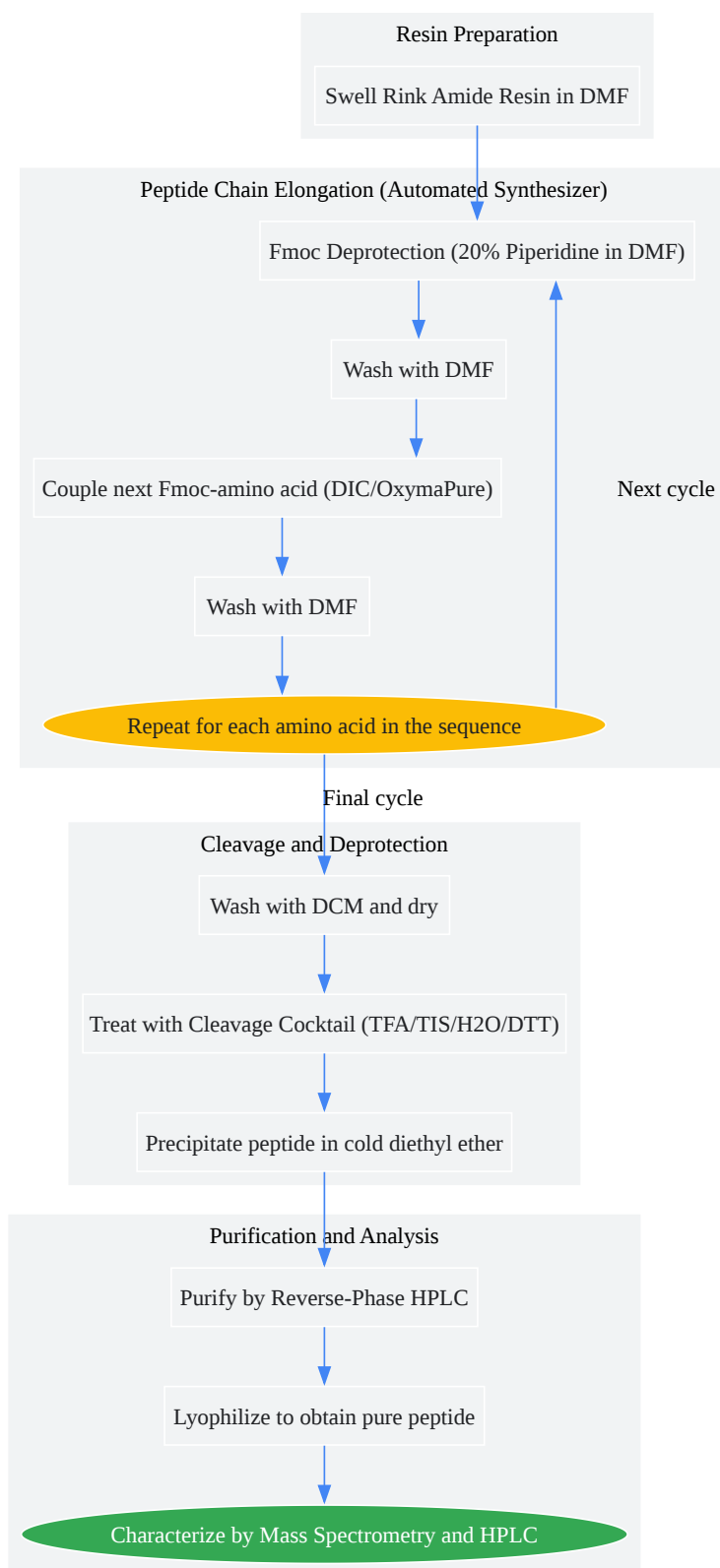
Materials and Reagents

- Fmoc-protected amino acids
- Rink Amide resin

- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- Piperidine
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DTT)
- HPLC grade water and acetonitrile
- Automated peptide synthesizer

Experimental Protocol: Solid-Phase Peptide Synthesis

A logical workflow for the synthesis of CTCE-9908 is outlined below.



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Figure 1: Hypothetical workflow for the solid-phase synthesis of CTCE-9908.

Step 1: Resin Swelling Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

Step 2: Fmoc Deprotection Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes.

Step 3: Washing Wash the resin thoroughly with DMF to remove excess piperidine and the deprotection byproducts.

Step 4: Amino Acid Coupling Couple the first Fmoc-protected amino acid to the resin using DIC as the activator and OxymaPure® as the base in DMF. The reaction is typically allowed to proceed for 1-2 hours.

Step 5: Washing Wash the resin with DMF to remove excess reagents and byproducts.

Step 6: Repeat Synthesis Cycle Repeat steps 2-5 for each subsequent amino acid in the CTCE-9908 sequence.

Step 7: Cleavage and Deprotection After the final amino acid has been coupled, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating it with a cleavage cocktail of TFA, TIS, water, and DTT for 2-3 hours.

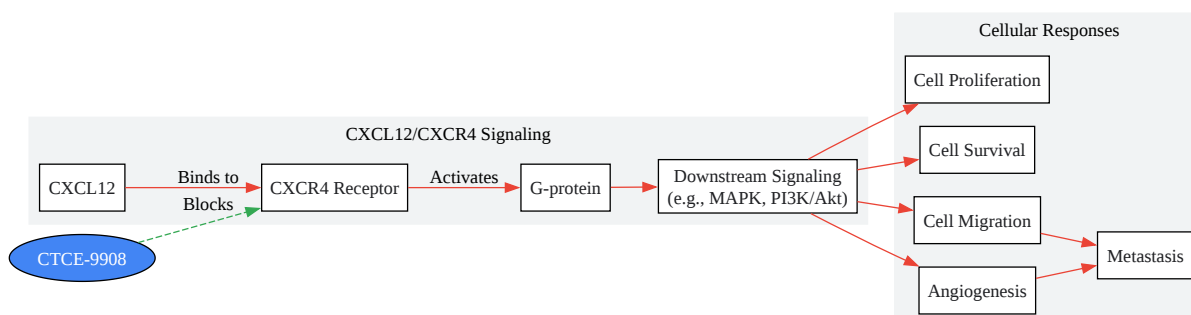
Step 8: Peptide Precipitation Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet.

Step 9: Purification Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Step 10: Lyophilization and Analysis Lyophilize the purified peptide to obtain a white powder. Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Mechanism of Action: The CXCL12/CXCR4 Signaling Pathway

CTCE-9908 functions as a competitive antagonist at the CXCR4 receptor, thereby inhibiting the binding of its natural ligand, CXCL12.^[4] This disruption of the CXCL12/CXCR4 signaling axis interferes with a multitude of downstream cellular processes that are critical for tumor progression.



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Figure 2: The inhibitory effect of CTCE-9908 on the CXCL12/CXCR4 signaling pathway.

The binding of CXCL12 to CXCR4 activates intracellular G-protein coupled signaling cascades, including the MAPK and PI3K/Akt pathways.[1] These pathways promote cell proliferation, survival, migration, and angiogenesis, all of which contribute to tumor growth and metastasis. [1][9] By blocking the initial ligand-receptor interaction, CTCE-9908 effectively inhibits these downstream events.

Preclinical Efficacy of CTCE-9908

Numerous preclinical studies have demonstrated the potent anti-cancer activity of CTCE-9908 across a range of tumor types.

In Vitro Studies

Cell Line	Cancer Type	Effect of CTCE-9908	Reference
K7M2	Osteosarcoma	Decreased growth rate, adhesion, migration, and invasion.	[3]
Ovarian Cancer Cells	Ovarian Cancer	Induces mitotic catastrophe, cytotoxicity, and inhibits migration.	[10]
PC-3	Prostate Cancer	Inhibited CXCL12-induced cell invasion.	[6]
B16 F10	Melanoma	Inhibited cell survival.	[11]

In Vivo Studies

Cancer Model	Treatment Regimen	Key Findings	Reference
Murine Osteosarcoma	Pre-treatment of cells with 100 µg/ml CTCE-9908	50% reduction in gross metastatic lung nodules.	[3]
Murine Melanoma	Pre-treatment of cells with CTCE-9908	Significant reduction in lung metastases.	[3]
Breast Cancer (MDA-MB-231)	25 mg/kg, s.c., 5 days/week	7-fold reduction in primary tumor burden at 5 weeks. 9-fold reduction in metastatic tumor burden at 5 weeks.	[4][12]
Breast Cancer (PyMT model)	50 mg/kg CTCE-9908	45% inhibition of primary tumor growth at 3.5 weeks. In combination with docetaxel, decreased tumor volume by 38%. In combination with DC101, 37% decrease in primary tumor volume and 75% reduction in distant metastasis.	

Conclusion

CTCE-9908 is a promising CXCR4 antagonist with well-documented anti-tumor and anti-metastatic properties. Its peptide nature allows for specific targeting of the CXCR4 receptor, leading to the inhibition of key signaling pathways involved in cancer progression. The detailed, albeit hypothetical, synthesis protocol provided in this guide, along with the summary of its biological activity, offers a solid foundation for researchers interested in exploring the therapeutic potential of CTCE-9908 and developing next-generation CXCR4 inhibitors. Further

investigation and clinical trials are warranted to fully elucidate the clinical utility of CTCE-9908 in the treatment of various cancers.

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